molecular formula C7H7NO B000126 Benzamide CAS No. 55-21-0

Benzamide

Cat. No.: B000126
CAS No.: 55-21-0
M. Wt: 121.14 g/mol
InChI Key: KXDAEFPNCMNJSK-UHFFFAOYSA-N
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Description

Benzamide is an organic compound with the chemical formula C₇H₇NO . It is the simplest amide derivative of benzoic acid. In its powdered form, this compound appears as a white solid, while in crystalline form, it appears as colorless crystals. It is slightly soluble in water and soluble in many organic solvents . This compound is a natural alkaloid found in the herbs of Berberis pruinosa .

Synthetic Routes and Reaction Conditions:

    Direct Condensation: this compound can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst.

    Electrochemical Synthesis: Another method involves the electrochemical synthesis and amidation of benzoin.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.

    Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Reduction: Benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Benzamides have been investigated for their potential as anticancer agents. Research indicates that N-substituted benzamides can inhibit NFκB activation, a pathway often associated with cancer cell survival. For instance, compounds like declopramide have shown promise in inducing apoptosis in cancer cells while inhibiting NFκB activation, suggesting a dual mechanism that could enhance the efficacy of chemotherapy treatments .

1.2 Neuroprotective Effects

Recent studies demonstrate that certain benzamide derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. For example, novel this compound compounds have been synthesized with IC50 values as low as 1.57 μM against AChE, highlighting their potential as therapeutic agents for cognitive disorders .

1.3 Anti-inflammatory Properties

Benzamides are also recognized for their anti-inflammatory effects. They have been shown to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation. The inhibition of NFκB activation by this compound derivatives further supports their role in reducing inflammatory responses .

Medicinal Chemistry Applications

2.1 Drug Design and Development

The structural versatility of this compound allows for the design of novel bioactive compounds. Researchers have utilized this compound scaffolds to develop multi-targeted agents aimed at various diseases, including cancer and neurodegenerative disorders. The ability to modify the this compound structure leads to enhanced selectivity and potency against specific biological targets .

2.2 Formulation Studies

This compound has been used in formulation studies to improve the solubility and bioavailability of drugs. For instance, binary mixtures of nateglinide and this compound have been analyzed using differential scanning calorimetry to assess their thermal properties and stability during storage . Such studies are crucial for ensuring the efficacy of pharmaceutical products.

Analytical Chemistry Applications

3.1 Quantitative Analysis Techniques

This compound derivatives are employed in various quantitative analytical methods due to their chemical properties. Techniques such as powder X-ray diffraction (PXRD) and infrared spectroscopy (IR) are utilized to characterize this compound-containing formulations, ensuring quality control during drug development .

Case Studies

Study Focus Findings
Study on DeclopramideAnticancer activityInduces apoptosis and inhibits NFκB activation .
Novel this compound DerivativesNeuroprotective effectsStrong AChE inhibition with IC50 values < 2 μM .
Formulation AnalysisDrug stabilityImproved solubility profiles for nateglinide-benzamide mixtures .

Comparison with Similar Compounds

Uniqueness:

This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of science and industry.

Biological Activity

Benzamide, a simple aromatic amide, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine group (NH2). This structure allows for various modifications, leading to a wide range of biological activities. This compound derivatives have been studied for their potential as therapeutic agents in treating conditions such as Alzheimer's disease, cancer, and infections.

The biological activity of this compound derivatives often involves the following mechanisms:

  • Cholinesterase Inhibition : Some this compound derivatives have shown potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. For instance, specific derivatives exhibited IC50 values as low as 1.47 µM for AChE inhibition, indicating strong potential as cognitive enhancers .
  • Urease Inhibition : this compound compounds have demonstrated significant urease inhibitory activity, which is essential for treating infections caused by urease-producing bacteria. One study reported an IC50 value of 4.51 µM for a specific this compound derivative, highlighting its potential as an antibacterial agent .
  • Antioxidant Activity : Some this compound derivatives have shown antioxidant properties through their ability to scavenge free radicals. However, the overall antioxidant activity was found to be less pronounced compared to other compounds .

1. Anti-Alzheimer Activity

A study evaluated several this compound derivatives for their anti-Alzheimer properties. Compounds 3a and 3g exhibited the highest activity against AChE with significant improvements in swimming times in treated mice compared to controls .

CompoundAChE IC50 (µM)BuChE IC50 (µM)Activity Level
3a1.572.85High
3g1.4711.40High
3f9.12.5Moderate

2. Urease Inhibition

In another study, seven this compound derivatives were tested for urease inhibition. The most potent compound showed an IC50 value of 4.51 µM, making it a promising candidate for further development in treating urease-related disorders .

3. Antifungal Activity

Research on novel pyrazol-5-yl-benzamide derivatives indicated antifungal activity against various strains. The study revealed that certain modifications significantly enhanced the antifungal properties compared to standard treatments .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound derivatives and their biological targets. For example, docking studies on dual cholinesterase inhibitors demonstrated that specific structural features enhance binding affinity and selectivity towards AChE and BuChE .

Pharmacophore Modeling

Pharmacophore modeling has been utilized to identify key structural features necessary for the biological activity of this compound derivatives. This approach has facilitated the design of new compounds with improved efficacy against targeted enzymes such as BACE1 and AChE .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of synthesized benzamide?

  • Methodological Answer :

  • Spectroscopic Analysis : Use FTIR to identify characteristic amide bands (N-H stretch ~3350 cm⁻¹, C=O stretch ~1650 cm⁻¹) and compare with NIST reference spectra .
  • Melting Point Determination : Pure this compound melts at 128–130°C. Deviations >2°C indicate impurities; recrystallization from hot water or ethanol improves purity .
  • Chromatographic Techniques : HPLC or TLC with UV detection (λ ~254 nm) to assess purity, using a silica gel stationary phase and ethyl acetate/hexane mobile phase .

Q. What experimental precautions are critical during this compound synthesis via benzoyl chloride and ammonia?

  • Methodological Answer :

  • Controlled Reactivity : Add benzoyl chloride slowly to aqueous ammonia to manage exothermicity and avoid side reactions (e.g., hydrolysis to benzoic acid) .
  • Lachrymatory Hazard Mitigation : Use a fume hood and personal protective equipment (PPE) due to benzoyl chloride’s irritant properties .
  • Yield Optimization : Monitor reaction temperature (0–5°C) and stoichiometry (1:2 molar ratio of benzoyl chloride to ammonia) .

Q. How does hydrolysis of this compound inform its reactivity in biochemical studies?

  • Methodological Answer :

  • Acidic vs. Basic Hydrolysis : Under acidic conditions (HCl/H₂O), this compound hydrolyzes to benzoic acid and ammonium chloride. Under basic conditions (NaOH), it forms benzoate and ammonia. Monitor reaction progress via pH shifts or conductivity .
  • Kinetic Studies : Use UV-Vis spectroscopy to track C=O band changes or titrate liberated NH₃ .

Advanced Research Questions

Q. What methodologies validate this compound’s role as a PARP-1 inhibitor in diabetic nephropathy?

  • Methodological Answer :

  • Metabolomic Profiling : Compare this compound levels in diabetic vs. control serum using LC-MS. Low this compound correlates with reduced eGFR in type 2 diabetes .
  • In Vitro Assays : Measure PARP-1 activity in endothelial cells treated with this compound (IC₅₀ ~10 µM) using NAD⁺ depletion assays .
  • Preclinical Models : Administer this compound (10–50 mg/kg/day) in diabetic rodents and assess albuminuria reduction .

Q. How is this compound utilized in designing photopharmacological agents?

  • Methodological Answer :

  • Azologization : Replace the N-aryl group with an azobenzene photoswitch to create light-responsive PARP inhibitors. Characterize (E)/(Z) isomer ratios via HPLC and validate binding via X-ray crystallography (e.g., PDB IDs: 6ZLH, 6ZL4) .
  • Activity Modulation : Irradiate at 365 nm (E→Z) or 450 nm (Z→E) and measure PARP-1 inhibition efficacy using fluorescence-based assays .

Q. What experimental strategies enable this compound intercalation into kaolinite for material science applications?

  • Methodological Answer :

  • Pre-expansion with DMSO : Treat kaolinite with DMSO/water (60°C, 48 hrs) to increase interlayer spacing from 7.2 Å to 11.2 Å, enabling this compound insertion .
  • Melt Intercalation : Heat DMSO-expanded kaolinite with molten this compound (140°C, 4 days). Confirm intercalation via XRD (d-spacing ~14.3 Å) and FTIR (C=O hydrogen bonding with aluminol groups at 1680 cm⁻¹) .

Q. How can machine learning improve variant analysis in genomic studies involving this compound?

  • Methodological Answer :

  • Data Integration : Train ensemble models on 24 variant-calling tools (e.g., GATK, Samtools) to distinguish true this compound-associated SNPs from false positives. Use ROC curves to balance sensitivity/specificity .
  • Haplotype Reconstruction : Phase genotypes using long-range phasing algorithms (e.g., SHAPEIT) and impute structural variants onto haplotypes .

Q. What thermodynamic data are essential for predicting this compound’s stability in drug formulations?

  • Methodological Answer :

  • Combustion Calorimetry : Determine ΔcH°(solid) = −3,890 kJ/mol via bomb calorimetry. Compare with computational values (e.g., EDF2/6-31G* model) .
  • Solubility Analysis : Use SPSS to model this compound solubility in co-crystals (e.g., ebastine-benzamide 1:8 molar ratio) under varying pH and temperature .

Q. Key Notes

  • Discrepancy Alert: erroneously lists CAS 64-17-5 (ethanol); the correct CAS for this compound is 55-21-0 .
  • Safety: this compound is non-hazardous per MSDS, but synthesis intermediates (e.g., benzoyl chloride) require strict PPE protocols .

Properties

IUPAC Name

benzamide
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InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)
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InChI Key

KXDAEFPNCMNJSK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)N
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Molecular Formula

C7H7NO
Record name BENZAMIDE
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Related CAS

55738-52-8
Record name Benzamide, homopolymer
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DSSTOX Substance ID

DTXSID0021709
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Molecular Weight

121.14 g/mol
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Physical Description

Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid
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Boiling Point

554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg
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Solubility

>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C
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Density

1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341
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Vapor Pressure

0.000939 [mmHg]
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Color/Form

Colorless crystals, Monoclinic prisms or plates from water

CAS No.

55-21-0
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Melting Point

270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C
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Synthesis routes and methods I

Procedure details

TG1/pNHJ10H and TG1/pNEJ20L were inoculated into 10 ml of 2×YT medium containing 50 μg/ml of ampicillin and incubated at 30° C. overnight (12 hours). 1 ml of the resultant culture was added to 100 ml of 2×YT medium (50 μg/ml of ampicillin, 0.1 g of CoCl2.6H2O/l). The mixture was incubated at 30° C. for 4 hours. IPTG was added to the mixture to a final concentration of 1 mM. The mixture was incubated at 30° C. for 10 hours. After harvesting the cells, the cells were suspended in 5 ml of 0.1M phosphate buffer (pH 7.5). The suspensions were disrupted by sonification for 5 min and centrifuged at 12,000×g for 30 min. The resulting supernatants were used for the enzyme assay. The enzyme assay was carried out in a reaction mixture (12 ml) containing 50 mM potassium phosphate buffer (pH 7.5), 6 mM benzonitrile and an appropriate amount of the enzyme. The reaction was carried out at 20° C. for 30 min and stopped by the addition of 0.2 ml 1M HCl. The amount of benzamide formed in the reaction mixture was determined by HPLC. As a control, the mixture obtained by the same procedure as described above but from E. coli TG1 was used. The levels of nitrile hydratase activity in cell-free extracts of E. coli containing pNHJ10H and pNHJ20L were 1.75×10-3 and 6.99×10-3 units/mg, respectively, when cultured in 2×YT medium in the presence of CoCl2 and IPTG. Benzamide was found in the reaction mixture of TG1/pNHJ10H and pNHJ20L, whereas no benzamide was found in the reaction mixture of TG1. A number of references are cited herein, the disclosures of which are incorporated in their entirities, by reference herein.
[Compound]
Name
2
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CoCl2.6H2O
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
12 mL
Type
reactant
Reaction Step Six
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a solution of 391 mg (1 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine in 3 mL of anhydrous methylene chloride, was added 0.42 mL (3 mmol) of triethylamine, then at room temperature, 0.12 mL (0.9 mmol) of ortho-toluoyl chloride was added. After 15 hours at room temp ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 420 mg of crude material. This was chromatographed on 40 g of silica gel using 50% ethyl acetate/hexane to afford 368 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl) amino]-1S-(phenylmethyl)propyl]-2-methyl, m/e=516 (M+Li).
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 175 mg (1.15 mmol) of 3-hydroxy-2-methylbenzoic acid and 203 mg (1.5 mmol) of N-hydroxybenzotriazole in 6 mL of anhydrous N,N-dimethylformamide at 0° C., was added 220 mg (1.15 mmol) of EDC. After 20 minutes of activation at 0° C. and 1 hour at room temperature, 392 mg (1.0 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine was added. After 15 hours at room temperature, ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 590 mg of crude material. This was chromatographed on silica gel using 50–80% ethyl acetate/methylene chloride as eluent to afford 255 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1S-(phenylmethyl)propyl]-3-hydroxy-2-methyl, m/e=526 (M+H).
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A sample of 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzonitrile (Procedure A, 1.66 g, 6.4 mmol) as a mixture of diastereomers was dissolved in tert-butanol (20 mL), powdered potassium hydroxide (1.8 g, 32.1 mmol) was added, and the reaction was brought to reflux for 1 h. After cooling the reaction, chloroform (50 mL) and water (50 mL) were added. The organic layer was separated, dried (K2CO3), filtered, and concentrated to afford 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide as a diastereomeric mixture (1.6 g, 93%). The mixture was purified on a reverse phase C-18 column with 0.5% ammonium acetate in water and acetonitrile as eluents. Compound 1, 3-[(1-RS, 2-SR)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide, eluted first. Next to elute was Compound 2, 3-[(1-RR, 2-SS)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

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